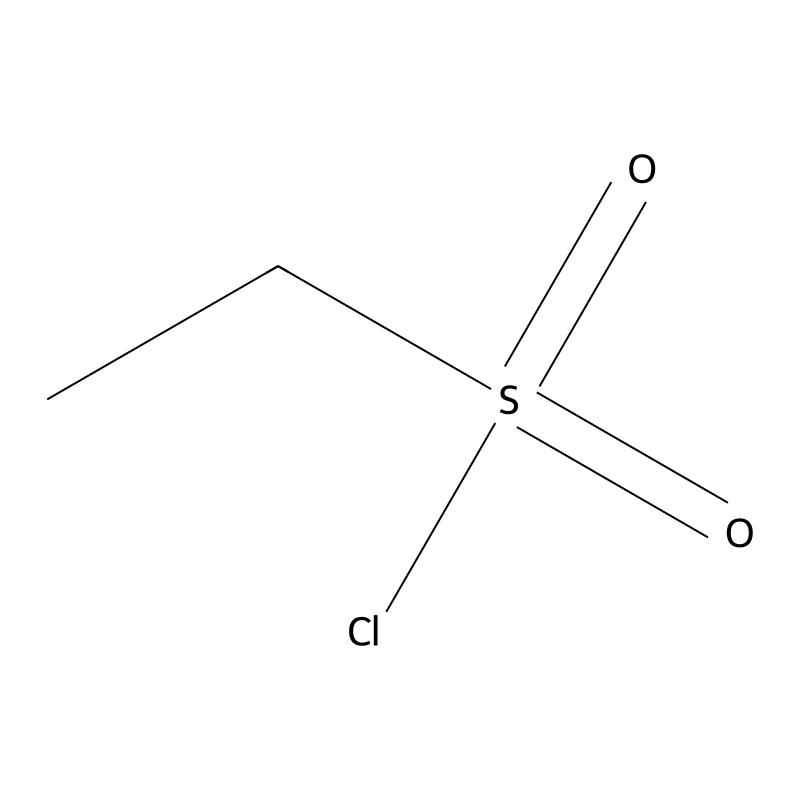

Ethanesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble (decomposes) in water and alcohol; very soluble in ether and dichloromethane.

In water, 2.9X10+3 mg/L at 25 °C (est)

Canonical SMILES

Ethanesulfonyl chloride, also known as 2-chloroethanesulfonyl chloride, is a colorless to pale yellow liquid with the chemical formula . It is classified as an acid chloride and is primarily used in organic synthesis. This compound is known for its reactivity, particularly its ability to form sulfonamides and other sulfonyl-substituted compounds. Ethanesulfonyl chloride is moisture-sensitive and reacts violently with water, producing corrosive hydrogen chloride gas, which poses significant health hazards upon exposure .

- Organic Synthesis: Ethanesulfonyl chloride can act as a sulfonating agent, introducing a sulfonyl group (SO₂Cl) to organic molecules. This can be useful in synthesizing specific organic compounds, particularly in the production of some pharmaceuticals and dyes []. However, due to the corrosive and hazardous nature of ethanesulfonyl chloride, researchers often prefer alternative sulfonating agents like chlorosulfonic acid or mesyl chloride [].

- Formation of Sulfonamides: It reacts with amines to produce sulfonamides, which are essential in pharmaceuticals.

- Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of sulfonic acids or other derivatives.

- Hydrolysis: When exposed to water, it hydrolyzes to form ethanesulfonic acid and hydrochloric acid .

These reactions highlight its utility in synthesizing various organic compounds.

Ethanesulfonyl chloride can be synthesized through several methods:

- Chlorination of Ethanesulfonic Acid: Ethanesulfonic acid can be treated with thionyl chloride or phosphorus pentachloride to yield ethanesulfonyl chloride.

- Direct Chlorination: Ethane can undergo chlorination in the presence of sulfur trioxide and chlorine gas under controlled conditions.

- Reaction with Phosphorus Oxychloride: Ethanesulfonic acid reacts with phosphorus oxychloride to produce ethanesulfonyl chloride .

These methods vary in complexity and yield.

Ethanesulfonyl chloride has several applications:

- Synthesis of Pharmaceuticals: It is used in the preparation of sulfonamide drugs.

- Chemical Intermediates: It serves as an intermediate for producing other chemicals such as surfactants and agrochemicals.

- Reagent in Organic Chemistry: Utilized for introducing sulfonyl groups into organic molecules .

These applications underscore its significance in both industrial and laboratory settings.

Interaction studies involving ethanesulfonyl chloride primarily focus on its reactivity with biological molecules. For instance:

- Protein Modification: It can react with hydroxyl groups on proteins, forming covalent bonds that may alter protein function.

- Reactivity with Nucleophiles: The compound's ability to interact with various nucleophiles makes it a valuable reagent in synthetic organic chemistry .

The implications of these interactions are critical for understanding its utility and safety in chemical processes.

Several compounds share structural similarities with ethanesulfonyl chloride. Here is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethanesulfonic Acid | Non-toxic; used as a buffer solution | |

| Chlorosulfonic Acid | Stronger acid; highly reactive; used for sulfonation | |

| Benzenesulfonyl Chloride | Aromatic compound; used in pharmaceuticals | |

| Methanesulfonyl Chloride | Similar reactivity; smaller alkyl group |

Ethanesulfonyl chloride is unique due to its specific reactivity patterns and applications in synthesizing sulfonamide pharmaceuticals, distinguishing it from other similar compounds .

Color/Form

Pale yellow

XLogP3

Boiling Point

177.5 °C

LogP

UNII

GHS Hazard Statements

H302 (96.3%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (87.04%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (85.19%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Methods of Manufacturing

Mercaptans or disulfide in aqueous solvents are reacted with chlorine gas in dark to produce alkanesulfonyl chloride without chloro chain byproducts. Thus, ... ethyl mercaptan was reacted with ... chlorine gas over 4 hours in /the/ dark in ... pure water keeping the reaction temperature under 20 °C to give ethanesulfonyl chloride.